molecular formula C7H9NO3 B126759 2-Isopropyloxazole-4-carboxylic acid CAS No. 153180-21-3

2-Isopropyloxazole-4-carboxylic acid

Cat. No. B126759
M. Wt: 155.15 g/mol
InChI Key: RNFLNLHKYIYMNK-UHFFFAOYSA-N
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Description

2-Isopropyloxazole-4-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as oxazoles. Oxazoles are aromatic compounds containing a five-membered ring with one oxygen atom, one nitrogen atom, and three carbon atoms. While the provided papers do not directly discuss 2-Isopropyloxazole-4-carboxylic acid, they do provide insights into related compounds and their synthesis, which can be informative for understanding the properties and synthesis of 2-Isopropyloxazole-4-carboxylic acid.

Synthesis Analysis

The synthesis of related oxazole derivatives can be seen in the domino transformation of isoxazoles to 4-acylpyrrole-2-carboxylic acid derivatives under metal relay catalysis, as described in one of the papers . Although this paper does not specifically mention 2-Isopropyloxazole-4-carboxylic acid, the methodology involving 5-alkoxy- or 5-aminoisoxazoles could potentially be adapted for the synthesis of 2-Isopropyloxazole-4-carboxylic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of oxazole derivatives is characterized by the presence of a five-membered aromatic ring. The specific substitution at the 2-position with an isopropyl group and the presence of a carboxylic acid group at the 4-position would influence the electronic and steric properties of 2-Isopropyloxazole-4-carboxylic acid. These modifications can affect the compound's reactivity and interaction with other molecules.

Chemical Reactions Analysis

While the papers provided do not discuss the chemical reactions of 2-Isopropyloxazole-4-carboxylic acid, they do mention reactions of similar compounds. For instance, the domino reaction leading to pyrrole derivatives suggests that oxazole compounds can undergo transformations to yield other heterocyclic structures . This implies that 2-Isopropyloxazole-4-carboxylic acid may also participate in various chemical reactions, potentially leading to the formation of different heterocyclic compounds or derivatives through functional group transformations.

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Chemical Transformations

  • The first synthesis of isoxazole-4-carboxylic acid derivatives, including the related 2-Isopropyloxazole-4-carboxylic acid, was achieved through a novel domino isomerization process. This method, catalyzed by Fe(II), allows for the formation of isoxazole-4-carboxylic esters and amides under specific conditions, demonstrating the compound's potential in synthetic chemistry (Serebryannikova et al., 2019).

Structural and Conformational Studies

  • Research on the structural conformation of related carboxylic acid compounds, such as mercaptobenzoic acid, on different surfaces provides insights into the physical and chemical properties of 2-Isopropyloxazole-4-carboxylic acid. These studies are significant for understanding surface interactions and molecular orientations in self-assembled monolayers, which can be crucial for nanotechnology and material science applications (Lee et al., 2006).

Catalysis and Reaction Mechanisms

  • 2-Isopropyloxazole-4-carboxylic acid and its derivatives have been studied in the context of various catalytic processes. For example, research on isoxazoles' transformation into pyrrole-2,4-dicarboxylic acid derivatives under Fe/Ni relay catalysis sheds light on new reaction pathways and mechanisms that could be applicable to 2-Isopropyloxazole-4-carboxylic acid (Galenko et al., 2015).

Applications in Material Science

  • Studies on compounds such as 4-mercaptobenzoic acid and its derivatives, which are structurally related to 2-Isopropyloxazole-4-carboxylic acid, have highlighted their potential in material science. These compounds are used in the formation of self-assembled monolayers on gold surfaces, indicating possible applications of 2-Isopropyloxazole-4-carboxylic acid in the development of new materials and coatings (Rosendahl & Burgess, 2008).

Safety And Hazards

The safety information for 2-Isopropyloxazole-4-carboxylic acid indicates that it may be hazardous. The compound has been assigned the GHS06 pictogram, with the signal word “Danger”. The hazard statement H301 is associated with this compound, indicating toxicity if ingested .

Future Directions

While specific future directions for 2-Isopropyloxazole-4-carboxylic acid are not mentioned in the search results, there is a general interest in the development of novel synthetic strategies for carboxylic acid derivatives, which could potentially include 2-Isopropyloxazole-4-carboxylic acid .

properties

IUPAC Name

2-propan-2-yl-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-4(2)6-8-5(3-11-6)7(9)10/h3-4H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFLNLHKYIYMNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyloxazole-4-carboxylic acid

CAS RN

153180-21-3
Record name 2-(propan-2-yl)-1,3-oxazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
VV Solomin, DS Radchenko… - European Journal of …, 2019 - Wiley Online Library
An approach to synthesis of 2‐, 4‐, and 5‐bromooxazoles is described. The method was optimized, and its scope was extended to all three isomeric parents, as well as various alkyl‐ …
S Mandal, WT Li, Y Bai, JD Robertus, SM Kerwin
Number of citations: 0

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